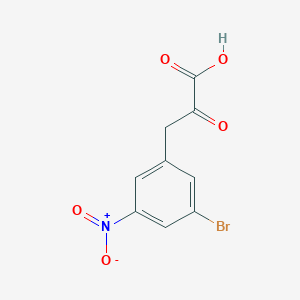
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrNO5 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a keto group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid typically involves the bromination and nitration of a phenyl ring, followed by the introduction of a keto group and a carboxylic acid group. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Nitration: The brominated phenyl ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of Keto and Carboxylic Acid Groups: The resulting 3-bromo-5-nitrophenyl compound is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The keto group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(3-Bromo-5-nitrophenyl)-2,3-dioxopropanoic acid.
科学研究应用
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the keto and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-nitrophenylboronic acid
- 3-Bromo-5-nitrophenylacetic acid
- 3-Bromo-5-nitrophenylmethanol
Uniqueness
3-(3-Bromo-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a keto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. The combination of bromine and nitro groups also provides distinct electronic and steric properties that can influence its interactions with molecular targets.
属性
分子式 |
C9H6BrNO5 |
|---|---|
分子量 |
288.05 g/mol |
IUPAC 名称 |
3-(3-bromo-5-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14) |
InChI 键 |
SHZFRTWTZDANSA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


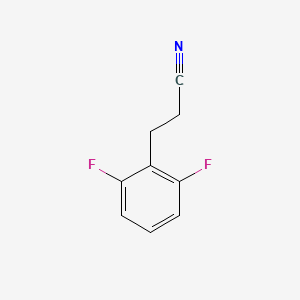
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
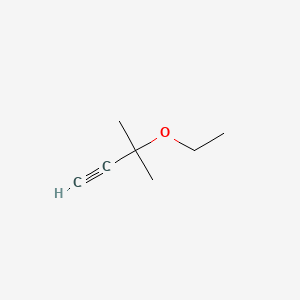

aminehydrochloride](/img/structure/B13590779.png)

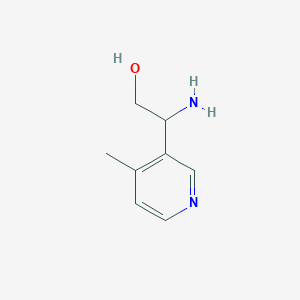
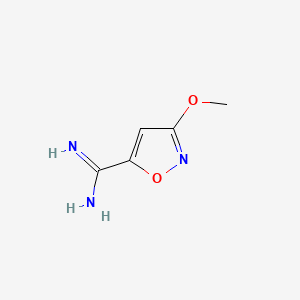
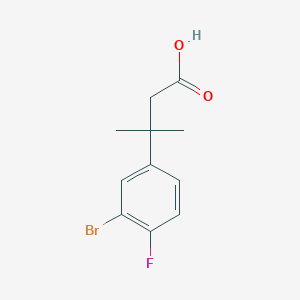
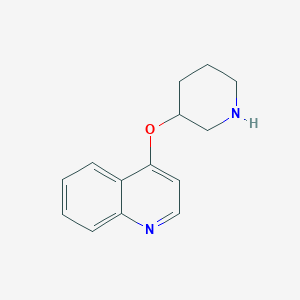
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
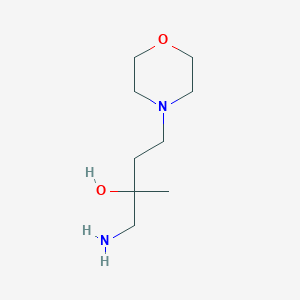
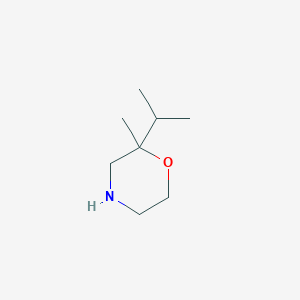
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
